molecular formula C21H22PSi B14682271 {[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl CAS No. 36241-02-8

{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl

Cat. No.: B14682271
CAS No.: 36241-02-8
M. Wt: 333.5 g/mol
InChI Key: UJTNOELBPZJCCY-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)benzyldimethylsilane is an organophosphorus compound that features both phosphine and silane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)benzyldimethylsilane typically involves the reaction of diphenylphosphine with benzyldimethylchlorosilane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Ph2PH+PhCH2SiMe2ClPh2PCH2SiMe2Ph+HCl\text{Ph}_2\text{PH} + \text{PhCH}_2\text{SiMe}_2\text{Cl} \rightarrow \text{Ph}_2\text{PCH}_2\text{SiMe}_2\text{Ph} + \text{HCl} Ph2​PH+PhCH2​SiMe2​Cl→Ph2​PCH2​SiMe2​Ph+HCl

Industrial Production Methods

While specific industrial production methods for 2-(Diphenylphosphino)benzyldimethylsilane are not well-documented, the general principles of large-scale organophosphorus compound synthesis apply. These include the use of continuous flow reactors to improve reaction efficiency and safety, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)benzyldimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

    Coordination: The phosphine group can coordinate to transition metals, forming complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Nucleophiles such as alkoxides or amines can be used.

    Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.

Major Products

    Oxidation: Diphenylphosphine oxide derivatives.

    Substitution: Various substituted benzyldimethylsilane derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2-(Diphenylphosphino)benzyldimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)benzyldimethylsilane primarily involves its ability to act as a ligand, coordinating to metal centers and influencing their reactivity. The phosphine group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. The silane group can also participate in reactions, providing additional functionality and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the silane functionality, making it less versatile in certain applications.

    Benzyldimethylchlorosilane: Lacks the phosphine group, limiting its use in coordination chemistry.

    1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with two phosphine groups, offering different coordination properties.

Uniqueness

2-(Diphenylphosphino)benzyldimethylsilane is unique due to the presence of both phosphine and silane groups, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

CAS No.

36241-02-8

Molecular Formula

C21H22PSi

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C21H22PSi/c1-23(2)17-18-11-9-10-16-21(18)22(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3

InChI Key

UJTNOELBPZJCCY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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